N,N'-di(quinazolin-4-yl)propane-1,3-diamine
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Overview
Description
N,N’-di(quinazolin-4-yl)propane-1,3-diamine: is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-di(quinazolin-4-yl)propane-1,3-diamine typically involves the reaction of quinazoline derivatives with propane-1,3-diamine under specific conditions. One common method is the condensation reaction between quinazoline-4-carboxylic acid and propane-1,3-diamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert atmosphere and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of N,N’-di(quinazolin-4-yl)propane-1,3-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: N,N’-di(quinazolin-4-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Halogenated reagents like bromoethane or chloromethane; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Substitution: Substituted quinazoline derivatives with various functional groups
Scientific Research Applications
N,N’-di(quinazolin-4-yl)propane-1,3-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline-based compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N’-di(quinazolin-4-yl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
Quinazoline-4-carboxylic acid: A precursor in the synthesis of N,N’-di(quinazolin-4-yl)propane-1,3-diamine.
Quinazoline N-oxides: Oxidized derivatives with potential biological activities.
Substituted quinazolines: Compounds with various functional groups introduced through substitution reactions.
Uniqueness: N,N’-di(quinazolin-4-yl)propane-1,3-diamine is unique due to its specific structure, featuring two quinazoline moieties connected by a propane-1,3-diamine linker This unique structure imparts distinct biological activities and makes it a valuable compound for scientific research
Properties
IUPAC Name |
N,N'-di(quinazolin-4-yl)propane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6/c1-3-8-16-14(6-1)18(24-12-22-16)20-10-5-11-21-19-15-7-2-4-9-17(15)23-13-25-19/h1-4,6-9,12-13H,5,10-11H2,(H,20,22,24)(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFJUPNQLOHVNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCCCNC3=NC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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